2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide
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Overview
Description
2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a complex organic compound characterized by its unique structure, which includes dichloro, methoxybenzyl, sulfanyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichloroacrylamide with 4-methoxybenzyl mercaptan under controlled conditions to form the sulfanyl derivative. This intermediate is then reacted with 6-methoxy-3-pyridinylamine to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridinyl or acrylamide groups.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(3-pyridinyl)acrylamide: Similar structure but lacks the methoxy group on the pyridinyl ring.
2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-2-pyridinyl)acrylamide: Similar structure but with a different position of the methoxy group on the pyridinyl ring.
Uniqueness
The uniqueness of 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2,3-Dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a synthetic compound with significant potential in pharmacology. Its unique structure, characterized by the presence of dichloro and methoxy groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H16Cl2N2O3S
- CAS Number : 337922-09-5
- Molar Mass : 399.29 g/mol
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations show that this compound exhibits significant inhibitory effects against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammation markers when administered prior to inflammatory stimuli.
- Key Findings :
- Reduction in prostaglandin E2 levels.
- Decreased expression of COX-2 in tissue samples.
These results indicate that this compound may modulate inflammatory pathways effectively .
3. Antioxidant Activity
The antioxidant capacity of the compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. Results showed that it possesses considerable antioxidant activity, comparable to established antioxidants.
Assay Type | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 15.0 |
ABTS Radical Scavenging | 12.5 |
This antioxidant property suggests potential applications in preventing oxidative stress-related diseases .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the methoxy and sulfanyl groups may interact with active sites of enzymes involved in inflammation and microbial growth.
- Radical Scavenging : The structural features allow the compound to donate electrons to free radicals, thus neutralizing them.
Case Studies
A notable study involved administering the compound to mice subjected to induced inflammation via carrageenan injection. The results indicated a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(4-methoxyphenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-23-13-6-3-11(4-7-13)10-25-16(19)15(18)17(22)21-12-5-8-14(24-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTMOYLVZKKVJL-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CS/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.